Canavaninosuccinate
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Overview
Description
Canavaninosuccinate is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.
Scientific Research Applications
Hepatic Synthesis and Conversion to Guanidinosuccinate
Canavaninosuccinate is synthesized in the liver from ureidohomoserine and aspartate, a process significantly influenced by argininosuccinate synthetase activity. This synthesis leads to the formation of guanidinosuccinate through reductive cleavage. The study by Koller, Aldwin, and Natelson (1975) provides a detailed mechanism of this synthesis, highlighting the role of this compound in the formation of guanidino compounds (Koller, Aldwin, & Natelson, 1975).
Role in Mammalian Metabolism
Rosenthal (1978) discusses the potential involvement of this compound in mammalian intermediary metabolism, particularly in relation to a group of non-protein amino acids of higher plants. This research offers insights into the biochemical and clinical implications of this compound in mammalian systems (Rosenthal, 1978).
Biosynthesis from Canavanine and Fumarate in Kidney
Walker (1955) identified the synthesis of canavaninosuccinic acid from canavanine and fumarate in hog kidney. This study elucidates the enzyme-mediated conversion processes, highlighting the biochemical pathway involving this compound in the kidney (Walker, 1955).
Formation from Canaline and Carbamoyl Phosphate
A study by Natelson, Koller, Tseng, and Dods (1977) demonstrates that human liver-tissue extracts can mediate the formation of this compound from canaline and carbamoyl phosphate, further elucidating its role in the metabolism of guanidino compounds (Natelson, Koller, Tseng, & Dods, 1977).
Biochemical Investigations in Plants
Rosenthal (1972) investigates the biochemistry of canavanine in the Jack Bean Plant, Canavalia ensiformis, showing that canavaninosuccinic acid is part of a series of reactions analogous to the ornithine-urea cycle in plants (Rosenthal, 1972).
Properties
CAS No. |
56073-32-6 |
---|---|
Molecular Formula |
C9H16N4O7 |
Molecular Weight |
292.25 g/mol |
IUPAC Name |
2-[[amino-[(3-amino-3-carboxypropoxy)amino]methylidene]amino]butanedioic acid |
InChI |
InChI=1S/C9H16N4O7/c10-4(7(16)17)1-2-20-13-9(11)12-5(8(18)19)3-6(14)15/h4-5H,1-3,10H2,(H,14,15)(H,16,17)(H,18,19)(H3,11,12,13) |
InChI Key |
SGYMGUGIGTWWLU-UHFFFAOYSA-N |
SMILES |
C(CONC(=NC(CC(=O)O)C(=O)O)N)C(C(=O)O)N |
Canonical SMILES |
C(CONC(=NC(CC(=O)O)C(=O)O)N)C(C(=O)O)N |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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